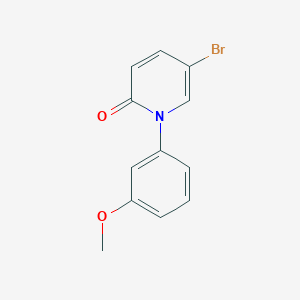

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the bromine and methoxyphenyl groups. The exact methods would depend on the specific reactions involved, which could include Suzuki coupling, bromination, and etherification .Chemical Reactions Analysis

As an aromatic compound, “5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the bromine atom could make the compound more reactive towards nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression. Abnormal FGFR signaling is implicated in various cancers, making it a significant target for cancer therapy .

Organic Synthesis

In organic chemistry, derivatives of this compound are valuable intermediates. They can be used in the synthesis of complex molecules through reactions like Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds .

Pharmacological Research

The compound’s derivatives are being explored for their pharmacological potential. They are part of a broader class of molecules under investigation for treating diseases that involve FGFR pathways, such as certain types of cancer .

Materials Science

While direct applications in materials science are not explicitly mentioned, the chemical properties of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one could be leveraged in the development of new materials, especially those requiring organic compounds with specific electronic or structural characteristics .

Biological Studies

This compound’s derivatives are used to study biological processes, such as cell proliferation and migration, angiogenesis, and organ development, due to their role in FGFR signaling pathways .

Environmental Science

There is potential for the application of this compound in environmental science, particularly in the study of biological impacts on ecosystems, though specific studies are not detailed in the available data .

Medicinal Chemistry

In medicinal chemistry, the compound is a key precursor in the design of molecules with potential therapeutic effects, especially in the context of cancer treatment and the inhibition of cell growth factors .

Chemical Methodology

The compound is involved in the development of new synthetic methods, such as catalytic protodeboronation, which is a part of creating more efficient and selective chemical reactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-1-(3-methoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(7-11)14-8-9(13)5-6-12(14)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOPYWTUISGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)

![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)

![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)

![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)